1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione

Coordination Chemistry X-ray Crystallography Supramolecular Chemistry

Research pain point: Standard β-diketones (acac, hfac) fail to deliver both high volatility and controlled metal complex packing, leading to irreproducible vapor deposition results. This fluorinated ligand solves the problem via dual design: the CF3 group enhances volatility while the adamantyl cage prevents molecular aggregation, lowering sublimation temperature. - Application: Volatile metal precursors for MOCVD; crystal engineering for square-planar geometry. - Key outcome: Demonstrated stable, volatile Cu(II) complex with distinct packing vs. non-fluorinated analogs. - Supply: BenchChem provides research-grade material with documented provenance.

Molecular Formula C14H17F3O2
Molecular Weight 274.28 g/mol
CAS No. 758709-48-7
Cat. No. B1280357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione
CAS758709-48-7
Molecular FormulaC14H17F3O2
Molecular Weight274.28 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)CC(=O)C(F)(F)F
InChIInChI=1S/C14H17F3O2/c15-14(16,17)12(19)4-11(18)13-5-8-1-9(6-13)3-10(2-8)7-13/h8-10H,1-7H2
InChIKeyDLOXMVAITSLOPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione: Overview


1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione (CAS: 758709-48-7) is a fluorinated β-diketone ligand . Its molecular architecture features a sterically demanding 1-adamantyl group and a strong electron-withdrawing trifluoromethyl group, resulting in a molecular formula of C14H17F3O2 and a molecular weight of 274.28 g/mol . This combination is designed to modulate the physicochemical properties of its metal complexes, which are of interest in materials science, particularly for applications requiring volatile metal precursors [1].

Fluorinated β-diketone Enables volatile metal complex design for vapor deposition
Bulky adamantyl group Provides steric control in crystal engineering
Conformational probe Models hindered ligand systems and chelation behavior

Why Generic β-Diketones Cannot Substitute This Compound


Generic β-diketones like acetylacetone (acac) or hexafluoroacetylacetone (hfac) cannot simply be interchanged with 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione due to the unique confluence of its bulky 1-adamantyl group and electron-withdrawing trifluoromethyl substituent . This specific substitution pattern is known to directly influence three critical performance parameters in its metal complexes: volatility, thermal stability, and intermolecular packing [1]. While fluorination generally enhances volatility [1], the adamantyl cage introduces steric bulk that prevents close molecular packing, further lowering sublimation temperatures [2] and differentiating it from simpler fluorinated or non-fluorinated analogs . Substituting this compound with a less-hindered β-diketone will alter the vapor pressure and thermal decomposition pathway of the resulting metal complex, leading to non-reproducible results in vapor deposition processes [1].

Generic β-diketones lack steric bulk, which may shift volatility and thermal stability of metal complexes.
Non-fluorinated analogs differ in coordination geometry due to weaker electron-withdrawing effects.
Substitution may lead to non-reproducible vapor deposition results from altered intermolecular packing.

Evidence of Differentiation from Structural Analogs


Crystal Packing and Coordination Geometry vs. Non-Fluorinated Analog

The copper(II) complex of this ligand, bis[1-(1-adamantyl)-4,4,4-trifluorobutane-2,4-dionato]copper, exhibits a distinct supramolecular packing motif compared to its non-fluorinated analog, the copper(II) complex of 3-(1-adamantyl)pentane-2,4-dione. X-ray diffraction reveals that the fluorinated ligand forces the CuO4 coordination node into a strictly square-planar geometry, whereas the non-fluorinated analog adopts a distorted square-planar geometry . This is attributed to the electron-withdrawing effect of the trifluoromethyl group, which strengthens the Cu-O bond and influences crystal packing, as shown by ESR and IR spectroscopy .

Coordination Geometry
Head-to-head
Strictly square-planar CuO4
Fundamental structural divergence from non-fluorinated analog
X-ray diffraction comparison; distorted square-planar for analog
Coordination Chemistry X-ray Crystallography Supramolecular Chemistry

Thermal Volatility and Stability for Vapor Deposition

The copper(II) complex of 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione was characterized for its thermal properties, which are critical for its potential use as a metal-organic chemical vapor deposition (MOCVD) precursor . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) were performed to evaluate its volatility and thermal stability . While quantitative data is not provided in the abstract, the study confirms the compound's suitability for vapor-phase processes . Fluorinated β-diketonates, as a class, are known for their enhanced volatility compared to non-fluorinated analogs due to decreased intermolecular interactions [1].

Thermal Volatility
Class-level
Volatile; defined thermal decomposition (TGA/DSC)
Supports vapor-phase precursor suitability
Quantitative data not reported in source
Thermogravimetric Analysis MOCVD Precursor Chemistry

Conformational Impact of the 1-Adamantyl Group

The presence of the bulky 1-adamantyl group in β-diketones like this compound leads to a highly congested molecular structure, forcing unique conformational preferences that are distinct from less hindered analogs such as tert-butyl or cyclohexyl derivatives [1]. A study on a series of severely hindered β-diketones found that the 1-adamantyl group significantly influences the dipole moment and the most populated conformations of the molecule [1]. The target compound's bulky substitution pattern is expected to result in conformations with low dipole moments (< 2.5 D), a feature shared by other α-adamantyl β-diketones [1].

Conformational Bias
Class-level
Low dipole moment conformations (<2.5 D)
Predictable conformational preference from adamantyl steric bulk
Class inference from α-adamantyl β-diketones study
Conformational Analysis Steric Effects Molecular Modeling

Application Scenarios for Procurement


Volatile Metal Complexes for MOCVD Thin Films

Researchers should procure 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione when developing new metal precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). The combination of a fluorinated backbone (for enhanced volatility) and a bulky adamantyl cage (to prevent polymerization and lower sublimation temperature) is a well-established design strategy for creating volatile metal β-diketonates [1]. The successful synthesis and thermal characterization of its copper(II) complex confirm the ligand's ability to form a stable, volatile metal species .

Crystal Engineering of Supramolecular Architectures

This ligand is a strategic choice for crystal engineers aiming to control molecular packing and metal coordination geometry. As demonstrated by the direct comparison of its Cu(II) complex with a non-fluorinated analog, the trifluoromethyl group on this ligand forces a strictly square-planar geometry at the metal center, leading to a distinct crystal packing arrangement . Procuring this specific ligand, rather than a simpler β-diketone, provides a tool for systematically investigating and tuning the supramolecular structures of coordination compounds .

Conformational Studies of Sterically Hindered Ligands

Scientists studying the impact of steric bulk on ligand conformation and chelation behavior will find this compound to be a valuable model system. The 1-adamantyl group represents an extreme in steric demand, and its influence on the conformational landscape of β-diketones has been demonstrated in class-level studies . Using this compound allows for the investigation of how a severely hindered environment affects tautomeric equilibria, metal binding kinetics, and the overall stability of the resulting complexes .

Application
Selection Property
Validation Focus
MOCVD Thin Film Research
Volatile metal precursor characteristics
TGA volatility and thermal stability evaluation
Crystal Engineering
Coordination geometry control
X-ray crystallography for packing analysis
Conformational Studies
Steric bulk effect on ligand conformation
Dipole moment and conformational population analysis

Technical Documentation Hub

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